molecular formula C19H22N2O5 B1343974 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid CAS No. 1135208-43-3

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B1343974
CAS No.: 1135208-43-3
M. Wt: 358.4 g/mol
InChI Key: OZSKDIYBVVSZNP-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a quinolinyl-oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Quinolinyl-oxy Group: The quinolinyl-oxy group is attached through an etherification reaction, where the hydroxyl group of quinoline reacts with the pyrrolidine ring in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinolinyl-oxy group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The quinolinyl-oxy group can intercalate with DNA or interact with enzymes, while the pyrrolidine ring can modulate the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropropyl)trimethoxysilane
  • Coumarin
  • Trans-cinnamaldehyde
  • Trans-cinnamic acid
  • 2-Methoxycinnamaldehyde

Uniqueness

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(8-quinolinyl-oxy)-2-pyrrolidinecarboxylic acid is unique due to its combination of a pyrrolidine ring with a tert-butoxycarbonyl group and a quinolinyl-oxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-quinolin-8-yloxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-19(2,3)26-18(24)21-11-13(10-14(21)17(22)23)25-15-8-4-6-12-7-5-9-20-16(12)15/h4-9,13-14H,10-11H2,1-3H3,(H,22,23)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSKDIYBVVSZNP-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.